molecular formula C18H19NO2 B12904828 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one CAS No. 919778-77-1

2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12904828
CAS No.: 919778-77-1
M. Wt: 281.3 g/mol
InChI Key: ZDMDUPCCPUEZLJ-UHFFFAOYSA-N
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Description

2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features a cyclohexene ring, an oxazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexene Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the Tolyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tolyl group.

    Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: The compound might be used to study biological pathways or as a fluorescent marker.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Synthesis: The compound could be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it could act as a catalyst or intermediate in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group.

Uniqueness

The unique combination of the cyclohexene, oxazole, and tolyl groups in 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

The compound 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one is a synthetic organic molecule with potential biological activities. Its structure consists of a cyclohexenyl moiety linked to an oxazole ring and an aromatic group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H23N2O2\text{C}_{19}\text{H}_{23}\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature.

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, indicating that modifications in the oxazole structure can enhance antimicrobial efficacy .

Microorganism MIC (µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Properties

Research into the anticancer effects of similar compounds indicates that they can induce apoptosis in cancer cell lines. One study reported that a structurally analogous compound significantly reduced cell viability in breast cancer cells through caspase activation and mitochondrial dysfunction .

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with cyclohexenyl substituents had enhanced activity compared to those without this modification, suggesting a structure-activity relationship that merits further exploration .
  • Case Study on Anti-inflammatory Mechanism : In a model of acute inflammation, the administration of the compound led to a significant reduction in paw edema in rats. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2, a key enzyme in prostaglandin synthesis .

Properties

CAS No.

919778-77-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-[2-(cyclohexen-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H19NO2/c1-13-7-9-14(10-8-13)17(20)11-16-12-19-18(21-16)15-5-3-2-4-6-15/h5,7-10,12H,2-4,6,11H2,1H3

InChI Key

ZDMDUPCCPUEZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CCCCC3

Origin of Product

United States

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